![molecular formula C10H8IN3OS B5769721 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ITA, is a chemical compound with potential applications in scientific research. ITA is a derivative of thiadiazole, a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. ITA has been synthesized using different methods, and its mechanism of action and potential applications in scientific research have been investigated.
Mecanismo De Acción
ITA exerts its anticancer activity through different mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. ITA has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. ITA has also been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis. ITA has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ITA has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. ITA has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species and DNA damage. ITA has also been shown to modulate the expression of different genes involved in cell cycle regulation, DNA repair, and apoptosis. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITA has several advantages for lab experiments, including its high purity and stability. ITA can be easily synthesized using different methods, and its structure can be confirmed using different spectroscopic techniques. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, ITA has some limitations, including its low solubility in water and its potential to form aggregates in solution. ITA can also be affected by different factors, including pH, temperature, and light, which can affect its stability and activity.
Direcciones Futuras
ITA has several potential future directions in scientific research, including its investigation as a potential anticancer agent for different types of cancer. ITA can also be investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage. ITA can also be modified to improve its solubility and stability in solution, which can enhance its activity and selectivity. ITA can also be used as a lead compound for the development of new anticancer agents with improved activity and selectivity.
Métodos De Síntesis
ITA can be synthesized using different methods, including the reaction of 2-amino-5-iodobenzonitrile with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction yields ITA as a yellow solid, which can be purified using recrystallization. Other methods involve the reaction of 5-iodo-2-nitrobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide and acetic acid or the reaction of 2-acetylthiophene with 5-iodo-2-nitrobenzoyl chloride in the presence of pyridine.
Aplicaciones Científicas De Investigación
ITA has potential applications in scientific research, particularly in the field of cancer research. ITA has been shown to inhibit the growth of cancer cells in vitro and in vivo. ITA has been investigated as a potential anticancer agent for different types of cancer, including breast cancer, lung cancer, and colon cancer. ITA has also been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
Propiedades
IUPAC Name |
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPITYRGKWJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

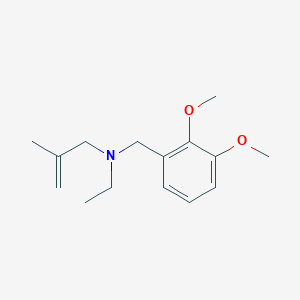

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
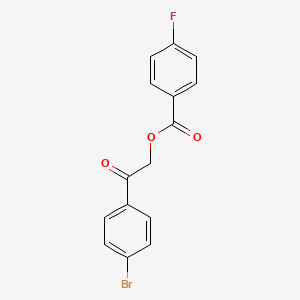
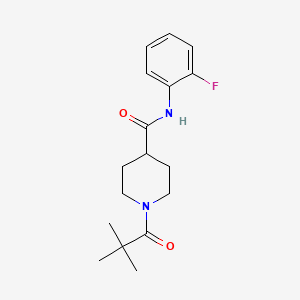

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)


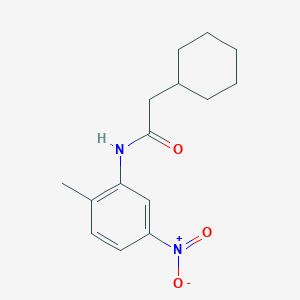
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
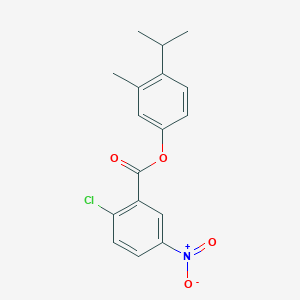
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)